N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline
Description
N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline is a tertiary aniline derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring and a cyclohexylmethyl substituent on the nitrogen atom. The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of the aromatic ring, while the bulky cyclohexylmethyl group introduces steric hindrance, which may influence reactivity and solubility .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h4,7-9,11,18H,1-3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSRXGWOCPADQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651490 | |
| Record name | N-(Cyclohexylmethyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-55-8 | |
| Record name | N-(Cyclohexylmethyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
Chemical Formula : C13H14F3N
Molecular Weight : 251.25 g/mol
SMILES Notation : NC(C1CCCCC1)C2=CC(=C(C=C2)C(F)(F)F)C
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a significant feature in drug design .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of trifluoromethyl anilines, including this compound. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.070 - 8.95 μM |
| Mycobacterium tuberculosis | 18.7 μM |
| Enterococcus faecalis | 4.66 - 35.8 μM |
The compound demonstrated significant antimicrobial activity, with MIC values comparable to standard antibiotics like ampicillin . The mechanism of action appears to involve disruption of the bacterial respiratory chain, leading to cell death .
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines to assess the potential antiproliferative effects of this compound.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| K562 (Chronic Myeloid Leukemia) | 3 - 6 |
| MCF-7 (Breast Carcinoma) | 1.4 - 4.5 |
These results indicate that the compound possesses significant cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Replication : Studies suggest that the compound may inhibit DNA replication processes in cancer cells without affecting protein expression.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Modulation of Cell Signaling : It may influence focal adhesion kinase (FAK) signaling pathways, which are critical for cell survival and proliferation .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various derivatives incorporating the trifluoromethyl group. These studies revealed that compounds similar to this compound exhibited enhanced antibacterial and anticancer activities compared to their non-trifluoromethyl counterparts .
Scientific Research Applications
Medicinal Chemistry
The compound's aniline structure is prevalent in pharmaceuticals, suggesting potential therapeutic applications. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, including solubility and metabolic stability. Research indicates that derivatives of similar structures have demonstrated antimicrobial activity against resistant strains of bacteria, such as Staphylococcus aureus .
Case Study: Antimicrobial Activity
A study evaluated various aniline derivatives for their antibacterial properties, revealing that compounds structurally similar to N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings highlighted the potential for developing new antibiotics based on this compound .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. These reactions are critical for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Table 1: Synthetic Reactions Involving this compound
Materials Science
In materials science, the stability and reactivity of this compound make it suitable for developing specialty chemicals and polymer additives. Its ability to enhance material properties through chemical modification is being explored in various applications, including coatings and adhesives.
Chemical Reactions Analysis
Key Structural Influences:
-
The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophilic substitution to the meta and para positions.
-
The N-cyclohexylmethyl group enhances steric bulk, moderating nucleophilicity at the amine .
Electrophilic Aromatic Substitution Reactions
The -CF₃ group strongly deactivates the aromatic ring, limiting reactivity to harsh conditions.
Mechanistic Insight :
-
Nitration occurs at the meta position relative to -CF₃ due to its -I effect .
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Steric hindrance from the N-cyclohexylmethyl group suppresses para substitution .
Amine Functionalization Reactions
The secondary amine undergoes alkylation, acylation, and trifluoromethylation.
Acylation
Reaction with acyl chlorides (e.g., benzoyl chloride) in DCM using EDC/HOBt yields N-cyclohexylmethyl-N-(3-(trifluoromethyl)phenyl)amides .
Example :
Trifluoromethylthiolation
Using AgSCF₃ or Munavalli’s reagent, the amine reacts to form N-CF₃-SCF₃ derivatives under photoredox conditions .
Conditions :
Oxidation
Treatment with m-CPBA oxidizes the amine to N-oxide , though this reaction is sluggish due to steric hindrance .
Metallaphotoredox Cross-Coupling
In nickel/photoredox systems, the compound participates in decarboxylative couplings with α-amino radicals.
Example Reaction :
Key Data :
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Catalyst: Ir(ppy)₃ (2 mol%), NiCl₂·glyme (5 mol%)
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Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine
Biological Derivatization
The compound serves as a precursor to antimicrobial agents.
Derivative Synthesis :
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Coupling with chlorsalicylic acid forms diamides with MIC values of 0.070–8.95 μM against Staphylococcus aureus .
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Triamides show activity against Mycobacterium tuberculosis (MIC: 18.7 μM) .
Stability and Degradation
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline with structurally related derivatives:
| Compound Name | Substituent on N | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Cyclohexylmethyl | C₁₄H₁₈F₃N | 269.30 | Bulky N-substituent; high lipophilicity |
| N,N-Dimethyl-3-(trifluoromethyl)aniline | Two methyl groups | C₉H₁₀F₃N | 189.18 | Electron-donating N-substituents; higher reactivity in C–H activation |
| N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline | 3-Chlorobenzyl | C₁₄H₁₁ClF₃N | 285.69 | Aromatic N-substituent; potential for π-π interactions |
| N-(4-Methylcyclohexyl)-3-(trifluoromethoxy)aniline | 4-Methylcyclohexyl | C₁₄H₁₈F₃NO | 273.29 | Trifluoromethoxy (-OCF₃) group; altered electronic effects vs. -CF₃ |
| N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline | Thiophene-containing | C₁₄H₁₄F₃NS | 285.33 | Heterocyclic substituent; enhanced solubility in polar solvents |
Reactivity in Catalytic Reactions
- C–H Activation: In Pd-catalyzed C–H olefination, N,N-dimethyl-3-(trifluoromethyl)aniline (1ak) demonstrated para-selectivity due to the electron-donating dimethylamino group, which facilitates Pd coordination .
- Hydroaminoalkylation: Analogous compounds like N-(3-(trifluoromethyl)benzyl)aniline undergo hydroaminoalkylation with propadiene, yielding branched products with >90% selectivity . The cyclohexylmethyl substituent could further stabilize intermediates via hydrophobic interactions, though this remains speculative without direct data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
